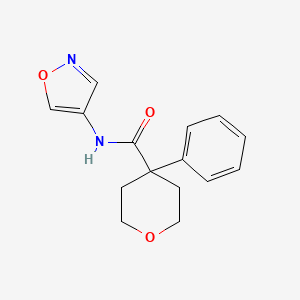

![molecular formula C15H16N2OS B2886362 1-Phenyl-3-{[1-(thiophen-2-YL)cyclopropyl]methyl}urea CAS No. 1203263-00-6](/img/structure/B2886362.png)

1-Phenyl-3-{[1-(thiophen-2-YL)cyclopropyl]methyl}urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “1-Phenyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .

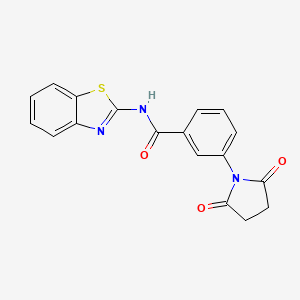

Molecular Structure Analysis

The molecular structure of “1-Phenyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea” was analyzed using liquid chromatography hybrid ion trap time-of-flight mass spectrometry (LC-IT-TOF-MS).

Chemical Reactions Analysis

Thiophene derivatives, including “1-Phenyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea”, have been used in various chemical reactions. For instance, 3-Methyl-1-phenyl-2-phospholene 1-oxide is used as a catalyst for intramolecular aza-wittig cyclization reactions and polymerization reactions .

Physical and Chemical Properties Analysis

Thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom, is a key component of “1-Phenyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea”. Thiophene and its derivatives show a variety of properties and applications .

Wissenschaftliche Forschungsanwendungen

Urea Derivatives in Plant Biology

Urea derivatives, like forchlorofenuron (CPPU) and thidiazuron (TDZ), are known for their cytokinin-like activity, influencing cell division and differentiation in plants. These compounds have been utilized in in vitro plant morphogenesis studies, demonstrating their ability to enhance adventitious root formation and offering a tool for agricultural biotechnology and plant tissue culture research (Ricci & Bertoletti, 2009).

Structural Studies and Synthesis

Research on urea and thiourea derivatives synthesized from different starting materials reveals their potential in creating various heterocyclic compounds. These studies contribute to the understanding of structural aspects of urea derivatives and their potential applications in creating new materials with specific properties (Fülöp, Bernáth, & Sohár, 1985).

Medicinal Chemistry Applications

In medicinal chemistry, trisubstituted phenyl urea derivatives have been explored as neuropeptide Y5 receptor antagonists, highlighting the versatility of urea derivatives in drug design and development. The structure-activity relationship studies of these compounds offer valuable insights into designing potent receptor antagonists (Fotsch et al., 2001).

Anti-mycobacterial Activity

Chloropicolinate amides and urea derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. This research indicates the potential of urea derivatives as lead compounds for the development of new treatments for tuberculosis (Konduri et al., 2021).

Antiangiogenesis and Cancer Therapy

Urea derivatives have also been studied for their role as VEGFR-2 tyrosine kinase inhibitors, with implications in antiangiogenesis and cancer therapy. The structure-activity relationship of these compounds supports their potential as therapeutic agents in treating cancers (Machado et al., 2015).

Zukünftige Richtungen

Thiophene-based analogs, including “1-Phenyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

Eigenschaften

IUPAC Name |

1-phenyl-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c18-14(17-12-5-2-1-3-6-12)16-11-15(8-9-15)13-7-4-10-19-13/h1-7,10H,8-9,11H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJMODQGJNKMFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NC2=CC=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate](/img/structure/B2886279.png)

![4'-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B2886283.png)

![2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2886285.png)

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2886289.png)

![5-(2-Chloro-6-fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2886290.png)

![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide](/img/structure/B2886291.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886292.png)

![2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol](/img/structure/B2886297.png)

![3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2886299.png)